molecular formula C₄₉H₇₄N₁₄O₁₃ B612758 H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 CAS No. 123374-34-5

H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2

Cat. No. B612758
CAS RN: 123374-34-5
M. Wt: 1067.20
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide “H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2” is a sequence of nine amino acids. It’s also known as GADLAPGL . Peptide-based materials have been designed and developed for enhanced and multifunctional imaging due to their excellent biocompatibility and diverse biofunctionality .


Molecular Structure Analysis

The molecular formula of this peptide is C49H74N14O13 . The molecular weight is 1067.2 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .

Scientific Research Applications

Nanomedicine and Drug Delivery

Peptides with the Phe-Phe motif, which is present in your sequence, have found a range of applications in nanomedicine . They can drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules can be used for drug delivery, as biomaterials, and even in new therapeutic paradigms .

Production of Hydrogels

Peptide-based hydrogels have drawn great attention from scientists due to their inherent advantages in terms of properties and their high modularity . The peptide sequence you provided could potentially be used to create these hydrogels.

Membrane Receptor Research

The complete amino acid sequence of chicken hepatic lectin has been established by analysis of peptides generated by chemical cleavage at methionine or tryptophan residues . Your peptide sequence could potentially be used in similar research, helping scientists understand the structure and function of membrane receptors.

Glycoprotein Clearance Research

The chicken hepatic lectin is involved in the clearance of glycoproteins from circulation . Your peptide sequence could potentially be used in similar research, helping scientists understand how the body processes and removes certain glycoproteins.

Peptide Self-Assembly Research

Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . Your peptide sequence could potentially be used in research focused on understanding and manipulating the self-assembly of peptides.

Nanotechnology Research

Nanotechnologies are revolutionizing the medicinal field as they promise innovative solutions to unsolved therapeutic and diagnostic challenges . Your peptide sequence could potentially be used in this field, contributing to the development of new nanomaterials and nanotechnologies.

Future Directions

Peptide-based materials have shown promise in biomedical imaging and theranostics . Future research may focus on enhancing the properties of these materials for better performance in these applications.

properties

IUPAC Name

(3S)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54)/t28-,32-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQGYYOXEWOITJ-KHLMYIKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74N14O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1067.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2
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H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2
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Reactant of Route 6
H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2

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